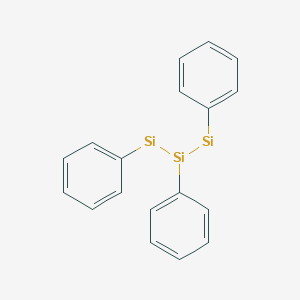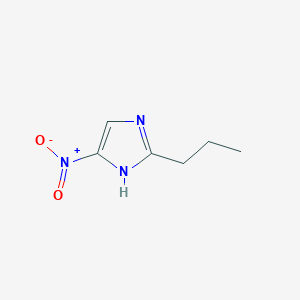
5-nitro-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-propyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The nitro group at the 5-position and the propyl group at the 2-position of the imidazole ring confer unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-propyl-1H-imidazole typically involves the nitration of 2-propylimidazole. This can be achieved by reacting 2-propylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-2-propyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 5-amino-2-propyl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 5-nitro-2-carboxy-1H-imidazole.
Applications De Recherche Scientifique
5-nitro-2-propyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-nitro-2-propyl-1H-imidazole is primarily related to its nitro group. In biological systems, the nitro group can be reduced to reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This makes the compound effective against certain microorganisms. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
5-nitro-2-propyl-1H-imidazole is unique due to its specific substitution pattern, which can confer different chemical and biological properties compared to other nitroimidazoles. The presence of the propyl group at the 2-position can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Numéro CAS |
38938-80-6 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-nitro-2-propyl-1H-imidazole |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-5-7-4-6(8-5)9(10)11/h4H,2-3H2,1H3,(H,7,8) |
Clé InChI |
WEILULWUOHZPAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



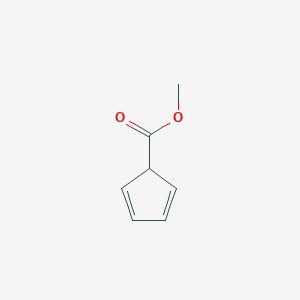
![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
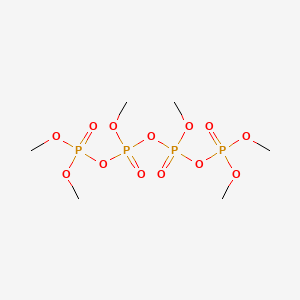
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
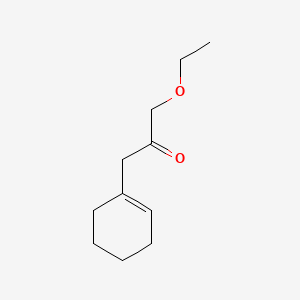
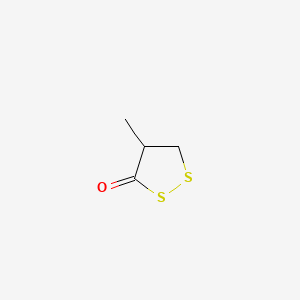
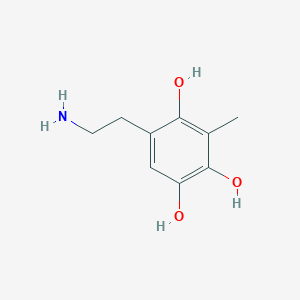
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
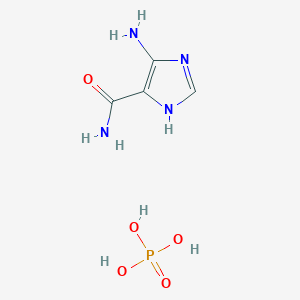
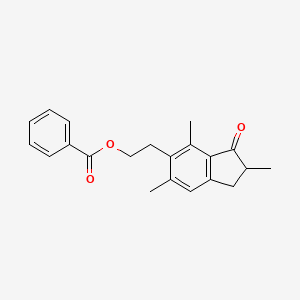
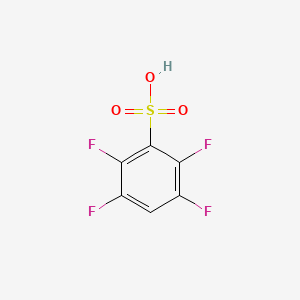
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
